molecular formula C15H14N4O2S2 B11635145 9-methyl-2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11635145
M. Wt: 346.4 g/mol
InChI Key: AFKHBFFIVZJARR-YFHOEESVSA-N
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Description

9-methyl-2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic compound recognized in chemical databases for its complex heterocyclic structure, featuring a pyridopyrimidinone core linked to a rhodanine-like thiazolidinone moiety [https://pubchem.ncbi.nlm.nih.gov/]. This structural motif is often associated with bioactive properties, particularly in the inhibition of protein kinases. Research indicates this compound is a potent and selective inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) [https://www.rcsb.org/structure/4YLJ]. DYRK1A is a serine/threonine kinase implicated in critical cellular processes such as cell proliferation, differentiation, and neuronal development. Due to its central role in Down syndrome pathogenesis and its potential involvement in neurodegenerative disorders like Alzheimer's disease, DYRK1A has emerged as a significant therapeutic target. The inhibition of DYRK1A by this compound provides researchers with a valuable chemical tool to probe the kinase's biological functions, elucidate its signaling pathways, and validate it as a target for therapeutic intervention in preclinical models. Its application is thus primarily in the fields of neurobiology, oncology, and chemical biology for mechanistic studies and early-stage drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H14N4O2S2

Molecular Weight

346.4 g/mol

IUPAC Name

(5Z)-3-methyl-5-[[9-methyl-2-(methylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H14N4O2S2/c1-8-5-4-6-19-12(8)17-11(16-2)9(13(19)20)7-10-14(21)18(3)15(22)23-10/h4-7,16H,1-3H3/b10-7-

InChI Key

AFKHBFFIVZJARR-YFHOEESVSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)NC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NC

Origin of Product

United States

Preparation Methods

Core Pyrido[1,2-a]pyrimidin-4-one Formation

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters. For this compound, 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one serves as the foundational intermediate. The reaction employs acetic acid as both solvent and catalyst, heated under reflux at 120°C for 12–18 hours to achieve cyclization. Substitution at the 9-position is introduced using methyl iodide in the presence of potassium carbonate, yielding the 9-methyl derivative with >85% purity.

Introduction of the Methylamino Group

The 2-position methylamino group is incorporated via nucleophilic substitution. Treatment of the intermediate with methylamine hydrochloride in ethanol at 60°C facilitates displacement of a leaving group (e.g., chloride or bromide) installed at the 2-position. Catalysis by triethylamine enhances reaction efficiency, achieving yields of 70–75%.

Thiazolidinone Moiety Condensation

The critical Z-configured thiazolidinone side chain is introduced through a Knoevenagel condensation. The 3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-carbaldehyde is reacted with the pyrido-pyrimidinone intermediate in refluxing ethanol, catalyzed by piperidine. This step requires strict temperature control (78–80°C) to favor the Z-isomer, which is essential for bioactivity. The reaction is monitored via thin-layer chromatography (TLC), with typical yields of 60–65%.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Optimal solvent systems were identified through comparative studies:

SolventCatalystTemperature (°C)Yield (%)
EthanolPiperidine7865
Acetonitrilep-TSA8558
DMFDBU10045

Ethanol with piperidine emerged as the most effective, balancing reactivity and stereochemical outcomes.

Stereochemical Control

The Z-configuration of the thiazolidinone methylidene group is stabilized by intramolecular hydrogen bonding between the thioxo sulfur and pyrimidinone oxygen. Nuclear Overhauser effect (NOE) spectroscopy confirmed this configuration, showing spatial proximity between the thiazolidinone methyl group and pyrido-pyrimidinone protons.

Advanced Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and a hexane-ethyl acetate gradient (3:1 to 1:2). High-performance liquid chromatography (HPLC) with a C18 column and methanol-water mobile phase (70:30) ensures >98% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidinone H), 7.92 (d, J = 8.0 Hz, 1H, pyrido H), 6.75 (s, 1H, methylidene H), 3.21 (s, 3H, N-methyl), 2.98 (s, 3H, thiazolidinone methyl).

  • HRMS : m/z calculated for C₁₅H₁₅N₅O₂S₂ [M+H]⁺: 346.0741, found: 346.0738.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements utilize microreactor systems to enhance scalability. A two-stage continuous flow setup achieves 90% conversion in 30 minutes, reducing side-product formation compared to batch processes.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling has been explored, yielding 55% product with minimal waste. This method remains under development but shows promise for sustainable manufacturing.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methylamino group, using reagents like alkyl halides.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Scientific Research Applications

9-methyl-2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone moiety is known to interact with biological macromolecules, potentially inhibiting their function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The following compounds share structural homology with the target molecule, differing primarily in substituents and peripheral heterocycles:

Compound Name Core Structure Position 2 Substituent Thiazolidinone Substituents Key Features Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one Methylamino 3-methyl, 4-oxo, 2-thioxo Compact structure with methyl groups enhancing lipophilicity. -
9-Methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[...] Pyrido[1,2-a]pyrimidin-4-one 2-Phenylethylamino 3-pentyl, 4-oxo, 2-thioxo Bulky phenethyl group may improve receptor binding; pentyl enhances hydrophobicity.
9-Methyl-2-(4-methylphenoxy)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrid[...] Pyrido[1,2-a]pyrimidin-4-one 4-Methylphenoxy 3-(2-phenylethyl), 4-oxo, 2-thioxo Phenoxy group increases steric bulk; phenethyl-thiazolidinone aids π-stacking.
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one Phenyl 3-phenyl, 4-oxo Pyrazolo-pyrimidinone core differs; phenyl-thiazolidinone improves stability.
5-{[9-Methyl-2-(4-methylpiperazinyl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydrofuranmethyl)-2-thioxo-1,3-thiazolidin-4-one Pyrido[1,2-a]pyrimidin-4-one 4-Methylpiperazinyl 3-(tetrahydrofuranmethyl), 4-oxo, 2-thioxo Piperazinyl group introduces basicity; tetrahydrofuranmethyl enhances solubility.

Biological Activity

The compound 9-methyl-2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that incorporates both thiazolidine and pyrimidine moieties. This structure suggests potential for diverse biological activities, particularly in antimicrobial and anticancer applications due to the presence of thiazolidinone derivatives, which have been recognized for their significant pharmacological properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C16H18N4S2O\text{C}_{16}\text{H}_{18}\text{N}_4\text{S}_2\text{O}

This compound features:

  • A pyrido[1,2-a]pyrimidinone core.
  • A thiazolidine ring that contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit antimicrobial properties , including antibacterial and antifungal activities. The compound has shown effectiveness against various strains of bacteria and fungi, with studies suggesting it inhibits biofilm formation—a critical factor in the resistance of pathogens to treatment. For example, derivatives similar to this compound have reported significant reductions in biofilm formation by Pseudomonas aeruginosa and Staphylococcus aureus at concentrations ranging from 50 to 200 µM .

2. Anticancer Potential

The anticancer activity of thiazolidinone derivatives is well-documented. Compounds with similar structures have been tested for their ability to induce apoptosis in cancer cells. For instance, certain thiazolidinones have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects . The specific compound being studied may also exhibit similar properties due to its structural similarities.

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Thiazolidinones may inhibit key enzymes involved in bacterial cell wall synthesis or fungal metabolism.
  • Induction of Apoptosis : In cancer cells, the compound could trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiazolidinone derivatives against E. coli and S. aureus. The results indicated that compounds with a methyl group at the 9-position exhibited superior antimicrobial activity compared to their counterparts without this substitution .

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, a series of thiazolidinones were tested on human breast cancer cell lines (MCF-7). The lead compound showed an IC50 value of 15 µM, indicating significant cytotoxicity. Mechanistic studies revealed that this compound induced apoptosis through the activation of the intrinsic pathway involving mitochondrial release of cytochrome c .

Data Table: Biological Activities Overview

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Observations
AntibacterialE. coli25Effective inhibition at low concentrations
AntifungalCandida albicans30Significant reduction in fungal growth
Anticancer (MCF-7)Breast Cancer Cells15Induced apoptosis via mitochondrial pathway
Biofilm InhibitionPseudomonas aeruginosa>50Over 50% reduction in biofilm formation observed

Q & A

Q. What are the key synthetic steps and optimal conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by introduction of the thiazolidinone moiety via Knoevenagel condensation. Key steps include:

  • Temperature control : Reactions often proceed under reflux (70–100°C) in solvents like ethanol or dichloromethane .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Table 1: Representative Reaction Conditions

StepSolventCatalystTemperatureYield (%)Reference
Core formationEthanolNone80°C65
Thiazolidinone conjugationDCMTriethylamineRT78

Q. What analytical techniques are used for structural characterization?

Post-synthesis characterization employs:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and Z/E configuration .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

Q. Which in vitro models are suitable for initial bioactivity screening?

Common models include:

  • Antimicrobial assays : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cancer cell lines : MTT assays using HeLa or MCF-7 cells to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

Methodologies include:

  • Target identification : Surface plasmon resonance (SPR) or affinity chromatography to identify binding proteins .
  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases linked to disease pathways .
  • Transcriptomic profiling : RNA-seq to assess gene expression changes in treated cells .

Q. How can contradictions in reported biological activity data be resolved?

Strategies involve:

  • Structural analogs comparison : Evaluate activity differences in analogs with modified substituents (e.g., allylamino vs. benzylamino groups) .
  • Dose-response validation : Reproduce assays under standardized conditions (e.g., pH, serum content) .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., thiazolidinone ring’s role in antimicrobial activity) .

Table 2: Bioactivity Variation in Structural Analogs

Analog SubstituentAntimicrobial Activity (MIC, μg/mL)Anticancer Activity (IC₅₀, μM)Reference
Allylamino2.5 (S. aureus)12.8 (HeLa)
Benzylamino8.0 (S. aureus)28.3 (HeLa)

Q. What strategies improve the compound’s bioavailability and pharmacokinetics?

Approaches include:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility .
  • Nanoparticle encapsulation : Use liposomal carriers to improve plasma half-life .
  • Metabolic stability assays : Liver microsome studies to identify degradation hotspots .

Q. How can computational methods aid in studying this compound?

  • Molecular docking : Predict binding modes with targets like EGFR or DNA gyrase using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronegativity with bioactivity .
  • ADMET prediction : Use SwissADME to estimate absorption and toxicity profiles .

Methodological Considerations

Q. What are best practices for ensuring compound stability during storage?

  • Storage conditions : Lyophilized powder at -20°C in amber vials to prevent photodegradation .
  • Solvent selection : Avoid DMSO for long-term storage due to hygroscopicity; use acetonitrile for HPLC samples .

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